![molecular formula C16H15N3O4S B2551115 N-[4-(2,4-dimetoxi fenil)-1,3-tiazol-2-il]-5-metil-1,2-oxazol-3-carboxamida CAS No. 940818-81-5](/img/structure/B2551115.png)

N-[4-(2,4-dimetoxi fenil)-1,3-tiazol-2-il]-5-metil-1,2-oxazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

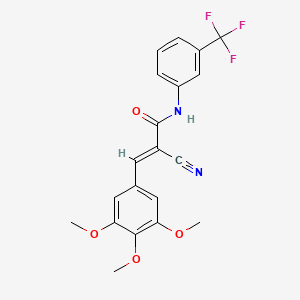

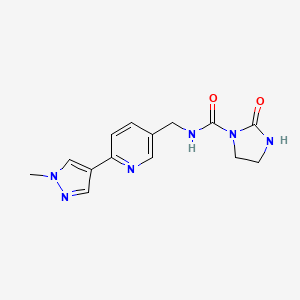

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxazole ring, and a dimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

N-[4-(2,4-dimetoxi fenil)-1,3-tiazol-2-il]-5-metil-1,2-oxazol-3-carboxamida: y sus derivados han sido investigados por su potencial antibacteriano. Los investigadores sintetizaron dieciocho nuevos derivados de ditiolopirrolona basados en el andamiaje del compuesto. Estos derivados inhiben la ARN polimerasa bacteriana (RNAP) y muestran una potente actividad antimicrobiana contra bacterias Gram-positivas como Staphylococcus aureus y Streptococcus pneumoniae. Notablemente, el compuesto 7b demostró eficacia antibacteriana contra aislados clínicos de MRSA, VRSA, RRSA y MPRSP .

Inhibición de NF-κB

El derivado de N-(tetrahidroquinolin-1-il) amida de este compuesto ha mostrado promesa como un inhibidor de NF-κB. NF-κB juega un papel crucial en la inflamación y la progresión del cáncer. Por lo tanto, este compuesto podría ser valioso en la investigación de fármacos anticancerígenos .

Modulación Nuclear de Retinoides

Otro derivado actúa como un modulador nuclear de retinoides. Los retinoides son esenciales para las funciones metabólicas e inmunológicas. Este compuesto puede encontrar aplicaciones en el tratamiento de trastornos metabólicos y enfermedades relacionadas con el sistema inmunitario .

Neuroinflamación y Trastornos Cerebrales

Los mediadores inflamatorios inducidos por lipopolisacárido (LPS) derivados de este compuesto podrían afectar los trastornos cerebrales que involucran neuroinflamación. La activación microglial juega un papel significativo en la patogénesis de tales enfermedades, lo que hace que estos derivados sean potencialmente relevantes .

Desarrollo Potencial de Fármacos

El compuesto 7b, con sus interacciones únicas en la región de conmutación de RNAP bacteriana, podría servir como una estructura principal para el desarrollo de potentes inhibidores de RNAP bacteriana. Dada la urgencia de las infecciones resistentes a los antibióticos, compuestos como este ofrecen esperanza para nuevos fármacos antibacterianos .

Actividad Antipneumocócica

La mayoría de los compuestos sintetizados exhiben una potente actividad antibacteriana contra S. pneumoniae, con valores de MIC tan bajos como 0,125 µg/mL. Estos valores son comparables a la rifampicina pero ocho veces más fuertes que la vancomicina .

Mecanismo De Acción

Target of Action

The compound contains a thiazole ring, which is a common feature in many biologically active compounds. Thiazole derivatives have been found to interact with various targets, including enzymes and receptors in biological systems .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their specific structure and functional groups. They may act by inhibiting or activating certain biochemical pathways, or by binding to specific receptors or enzymes .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit bacterial RNA polymerase, which is essential for bacterial gene transcription .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. The pharmacokinetics of thiazole derivatives can vary greatly depending on their specific structure and functional groups .

Result of Action

The result of a compound’s action depends on its specific targets and mode of action. For example, thiazole derivatives that inhibit bacterial RNA polymerase can have antibacterial effects .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and the way it interacts with its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a 2,4-dimethoxyphenyl derivative with a thioamide under acidic conditions. The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a nitrile or an ester, under basic conditions. The final step involves coupling the thiazole and oxazole rings through an amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present

Common Reagents and Conditions

Oxidation: :

Propiedades

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-9-6-12(19-23-9)15(20)18-16-17-13(8-24-16)11-5-4-10(21-2)7-14(11)22-3/h4-8H,1-3H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAFGIIPDOJEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2551033.png)

![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)

![N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B2551041.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3-chlorophenyl)formamido]-3-methylpentanamide](/img/structure/B2551043.png)

![ethyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2551053.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2551055.png)